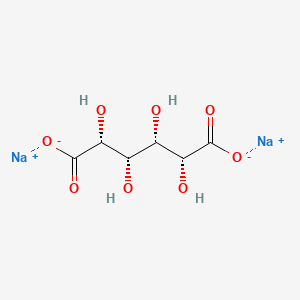
4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside is a chemical compound widely used in biochemical research. It is a derivative of 4-methylumbelliferone, a fluorescent compound, and is often utilized as a substrate for detecting and quantifying enzyme activities, particularly β-galactosidase . This compound is significant in the study of lysosomal storage disorders and galactosemia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside involves multiple stepsThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory synthesis, with optimizations for scale, yield, and purity. The compound is often produced in specialized facilities equipped to handle azido compounds due to their potential explosiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as triphenylphosphine can be used for the Staudinger reaction to convert the azido group to an amine.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Major Products:
Substitution: The major product is typically the corresponding amine derivative.
Reduction: The primary product is 4-Methylumbelliferyl 2-amino-2-deoxy-Alpha-D-Galactopyranoside.
Scientific Research Applications
4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: Utilized in research related to galactosemia and other metabolic disorders.
Industry: Applied in the development of diagnostic kits and research tools for biochemical analysis.
Mechanism of Action
The compound acts as a fluorogenic substrate for β-galactosidase. Upon enzymatic cleavage by β-galactosidase, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is β-galactosidase, and the pathway involves the hydrolysis of the glycosidic bond.
Comparison with Similar Compounds
4-Methylumbelliferyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside: Another fluorogenic substrate used for detecting N-acetyl-alpha-D-glucosaminidase activity.
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Used for similar purposes but with different enzyme specificities.
Uniqueness: 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside is unique due to the presence of the azido group, which allows for further chemical modifications and applications in click chemistry. This makes it a versatile tool in biochemical research .
Properties
Molecular Formula |
C16H17N3O7 |
|---|---|
Molecular Weight |
363.32 g/mol |
IUPAC Name |
7-[(2R,3R,4R,5R,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C16H17N3O7/c1-7-4-12(21)25-10-5-8(2-3-9(7)10)24-16-13(18-19-17)15(23)14(22)11(6-20)26-16/h2-5,11,13-16,20,22-23H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1 |
InChI Key |
JZSHWIUBDQNWDV-JZYAIQKZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)


![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)





![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
